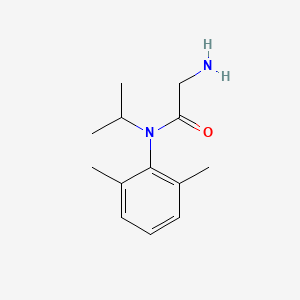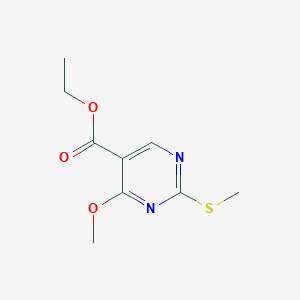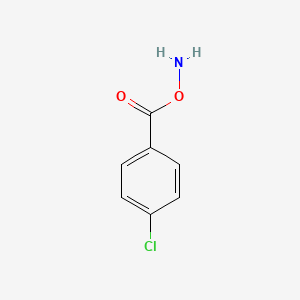
2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in various cellular functions, including cholesterol transport, apoptosis, and inflammation. DPA-714 has been extensively studied for its potential applications in scientific research, particularly in the fields of neurology, oncology, and immunology.
Applications De Recherche Scientifique
Crystal Structure Analysis
Research on N-(2,6-dimethylphenyl)-2,2,2-trimethylacetamide and similar compounds has provided insights into their crystal structures, revealing how molecular conformation is influenced by different substituents. The molecules exhibit variations in bond parameters and are linked through hydrogen bonds, which is fundamental for understanding their chemical behavior and reactivity (Gowda, Svoboda, & Fuess, 2007). These structural analyses serve as a basis for the development of new materials and have implications for designing drugs with improved efficacy and reduced side effects.
Biochemical Applications
Compounds similar to 2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide have been investigated for their potential as herbicides and in fatty acid synthesis inhibition. For instance, chloroacetamide derivatives have been studied for their selectivity and effectiveness in controlling annual grasses and broad-leaved weeds, highlighting their role in agricultural biochemistry and providing a foundation for developing environmentally friendly pesticides (Weisshaar & Böger, 1989).
Organic Chemistry and Synthesis
Research into the chemical reactions and synthesis of compounds structurally related to 2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide reveals their versatility in organic synthesis. For example, studies on the heterolysis of α-chloroacetanilide derivatives have elucidated mechanisms of bond cleavage and condensation reactions, contributing to the understanding of complex organic reaction pathways (Rouchaud, Metsue, Gustin, Moulart, & Herin, 2010). This knowledge is instrumental in designing synthetic routes for pharmaceuticals and other organic compounds.
Advanced Material Science
The study of amide-containing isoquinoline derivatives, including those structurally similar to 2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide, has led to discoveries in the field of material science. These compounds form gels and crystalline salts with various acids, and their host-guest complexes exhibit enhanced fluorescence emissions. Such findings have implications for the development of novel optical materials and sensors (Karmakar, Sarma, & Baruah, 2007).
Biological Screening and Fingerprint Applications
Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have been synthesized and screened for their biological activities, including antibacterial, antifungal, and anthelmintic properties. Some compounds exhibited significant activity, and their molecular docking to target proteins has provided insights into their potential as therapeutic agents. Additionally, their application in latent fingerprint analysis for forensic science highlights the multidisciplinary impact of these compounds (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Propriétés
IUPAC Name |
2-amino-N-(2,6-dimethylphenyl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-9(2)15(12(16)8-14)13-10(3)6-5-7-11(13)4/h5-7,9H,8,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTROKJGKHGPNON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2539662.png)


![N-((1H-indol-3-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2539666.png)

![N-(3,4-dimethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![2-((5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2539672.png)



![3,4-dimethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2539680.png)


![5-bromo-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2539683.png)